2H-Azepine-7-pentanamine, 3,4,5,6-tetrahydro-
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Overview
Description
2H-Azepine-7-pentanamine, 3,4,5,6-tetrahydro- is a seven-membered heterocyclic compound containing a nitrogen atom. This compound is part of the azepine family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepine-7-pentanamine, 3,4,5,6-tetrahydro- typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclohexanone oxime with hydrogen sulfate in the presence of a catalyst such as tin tetrachloride . This reaction leads to the formation of the azepine ring structure.
Industrial Production Methods
Industrial production of this compound often employs one-pot synthesis techniques, which are efficient and cost-effective. These methods involve the simultaneous formation of multiple bonds in a single reaction vessel, reducing the need for intermediate purification steps .
Chemical Reactions Analysis
Types of Reactions
2H-Azepine-7-pentanamine, 3,4,5,6-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azepine oxides, while reduction can produce fully saturated azepine derivatives .
Scientific Research Applications
2H-Azepine-7-pentanamine, 3,4,5,6-tetrahydro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-Azepine-7-pentanamine, 3,4,5,6-tetrahydro- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: These compounds share a similar seven-membered ring structure but contain additional benzene rings.
Oxazepines: These are oxygen-containing analogs of azepines.
Thiazepines: These compounds contain sulfur atoms in place of nitrogen.
Uniqueness
2H-Azepine-7-pentanamine, 3,4,5,6-tetrahydro- is unique due to its specific substitution pattern and the presence of a pentanamine side chain. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
5960-99-6 |
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Molecular Formula |
C11H22N2 |
Molecular Weight |
182.31 g/mol |
IUPAC Name |
5-(3,4,5,6-tetrahydro-2H-azepin-7-yl)pentan-1-amine |
InChI |
InChI=1S/C11H22N2/c12-9-5-1-3-7-11-8-4-2-6-10-13-11/h1-10,12H2 |
InChI Key |
WKYSBZBUEASENO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NCC1)CCCCCN |
Origin of Product |
United States |
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